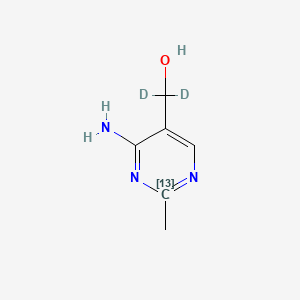
Toxopyrimidine-13C, D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toxopyrimidine-13C, D2 is a labeled derivative of toxopyrimidine, a compound known for its role as an intermediate in the thiamin biosynthetic pathway. . The labeled version, this compound, is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Toxopyrimidine-13C, D2 involves the incorporation of carbon-13 and deuterium isotopes into the toxopyrimidine structure. The process typically starts with the synthesis of the pyrimidine ring, followed by the introduction of the labeled isotopes. Common methods include:
Nucleophilic substitution reactions: These reactions are used to introduce the labeled isotopes into the pyrimidine ring.
Catalytic hydrogenation: This method is employed to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: Used for the controlled synthesis of the compound.
Purification techniques: Such as chromatography, to isolate the labeled compound from by-products.
Chemical Reactions Analysis
Types of Reactions
Toxopyrimidine-13C, D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various labeled derivatives of toxopyrimidine, which are used in metabolic studies and other research applications.
Scientific Research Applications
Toxopyrimidine-13C, D2 is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a tracer in metabolic studies to track the fate of carbon atoms in biochemical pathways.
Biology: Helps in studying enzyme mechanisms and metabolic flux analysis.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and in quality control processes.
Mechanism of Action
Toxopyrimidine-13C, D2 exerts its effects by participating in the thiamin biosynthetic pathway. It acts as an intermediate, facilitating the conversion of precursor molecules into thiamin. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing insights into metabolic pathways and enzyme functions.
Comparison with Similar Compounds
Similar Compounds
Toxopyrimidine: The non-labeled version of Toxopyrimidine-13C, D2.
2-Methyl-4-amino-5-(hydroxymethyl)pyrimidine: Another intermediate in the thiamin biosynthetic pathway.
2-Methyl-5-hydroxymethyl-6-aminopyrimidine: A closely related compound with similar properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides a powerful tool for metabolic studies. The incorporation of carbon-13 and deuterium allows for precise tracking and analysis of metabolic processes, making it invaluable in research applications.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
(4-amino-2-methyl(213C)pyrimidin-5-yl)-dideuteriomethanol |
InChI |
InChI=1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9)/i3D2,4+1 |
InChI Key |
VUTBELPREDJDDH-XWKGKOMJSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CN=[13C](N=C1N)C)O |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


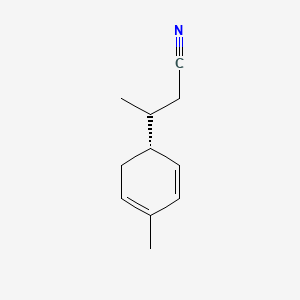
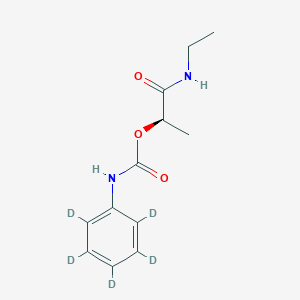

![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)
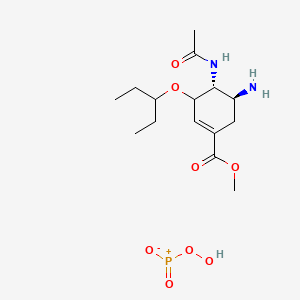
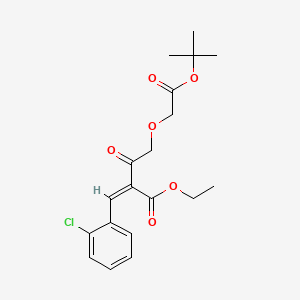

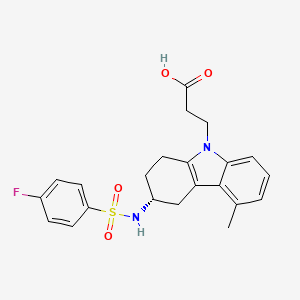

![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
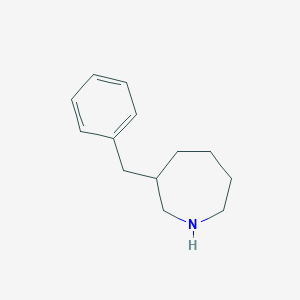
![1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B13849384.png)
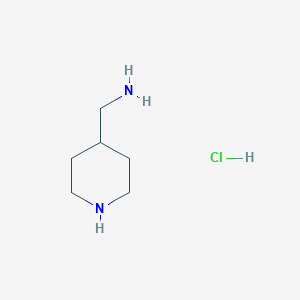
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
